molecular formula C13H22ClNO B8759261 Dicyclohexylcarbamoyl chloride CAS No. 6292-88-2

Dicyclohexylcarbamoyl chloride

Cat. No.: B8759261
CAS No.: 6292-88-2
M. Wt: 243.77 g/mol
InChI Key: KWWWNZDDRYZJGJ-UHFFFAOYSA-N
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Description

Dicyclohexylcarbamoyl chloride (CAS No. 19047-31-5) is a carbamoyl chloride derivative characterized by two cyclohexyl groups bonded to a carbamoyl chloride functional group. Its molecular formula is C₁₃H₂₂ClNO, with a molecular weight of 243.77 g/mol. This compound is synthesized via the reaction of dicyclohexylamine with bis(trichloromethyl) carbonate at -5°C for 48 hours, followed by filtration and drying under reduced pressure .

Key spectroscopic data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ = 4.21–3.99 (m, 1H, Cy-1-H), 3.21–2.94 (m, 1H, Cy’-1-H), 2.30–2.07 (m, 2H, Cy-H), 1.89–1.01 (m, 18H, Cy-H) ppm.

This compound is primarily used as an acylating agent in organic synthesis, leveraging its reactive chloride group for introducing carbamate functionalities. Its bulky cyclohexyl substituents confer steric hindrance, influencing reaction kinetics and selectivity.

Properties

CAS No.

6292-88-2

Molecular Formula

C13H22ClNO

Molecular Weight

243.77 g/mol

IUPAC Name

N,N-dicyclohexylcarbamoyl chloride

InChI

InChI=1S/C13H22ClNO/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

KWWWNZDDRYZJGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares dicyclohexylcarbamoyl chloride with compounds of high structural similarity, as identified via cheminformatics databases :

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Notes
This compound 19047-31-5 C₁₃H₂₂ClNO 243.77 Carbamoyl chloride High reactivity as acylating agent
2-Chloro-N-(cyclohexylcarbamoyl)acetamide 16467-50-8 C₉H₁₄ClNO₂ 203.67 Carbamoyl, acetamide Reduced electrophilicity due to acetamide group
(Unnamed high-similarity compound) 2895-21-8 Likely carbamoyl derivative Structural similarity (0.89) suggests comparable reactivity
Key Observations:

Steric Effects : this compound’s cyclohexyl groups create significant steric hindrance, slowing nucleophilic substitution compared to less bulky analogs like diisopropylcarbamoyl chloride. This property is critical in asymmetric catalysis, where selectivity is paramount .

Electronic Effects : The electron-withdrawing carbamoyl chloride group enhances electrophilicity, but substituents like acetamide in 16467-50-8 reduce reactivity by delocalizing the carbonyl charge .

Lipophilicity: Cyclohexyl groups increase lipophilicity, improving solubility in nonpolar solvents. This contrasts with polar analogs (e.g., dimethylcarbamoyl chloride), which exhibit higher water solubility.

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